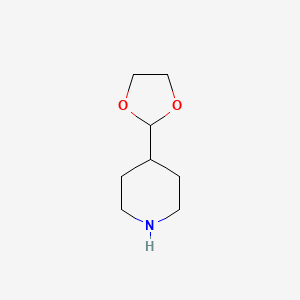

4-(1,3-Dioxolan-2-yl)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1,3-dioxolan-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-9-4-2-7(1)8-10-5-6-11-8/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYCHTWXOPDNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 1,3 Dioxolan 2 Yl Piperidine

Reactivity of the Piperidine (B6355638) Nitrogen

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic center, readily participating in reactions such as N-alkylation and N-acylation. To control its reactivity, the amine can be protected with various protecting groups.

N-Alkylation and Acylation Reactions

The secondary amine of 4-(1,3-dioxolan-2-yl)piperidine can be readily N-alkylated with various alkyl halides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net The reaction generally proceeds by stirring the piperidine derivative with the alkylating agent at room temperature or with gentle heating. researchgate.net For instance, the N-alkylation of piperidines with alkyl bromides or iodides can be achieved in anhydrous acetonitrile. researchgate.net

N-acylation of the piperidine nitrogen introduces an acyl group, forming an amide. This transformation is typically accomplished using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. google.com The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), scavenges the acid byproduct. In some cases, particularly with less reactive acylating agents, a catalyst may be required to activate the carbonyl group for nucleophilic attack.

A summary of typical conditions for these transformations is presented below:

| Reaction Type | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, CH₃CN), Room temperature or heating | N-Alkylpiperidine |

| N-Acylation | Acyl halide (e.g., R-COCl), Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | N-Acylpiperidine (Amide) |

Protecting Group Strategies for the Amine (e.g., Boc Protection)

To prevent unwanted reactions at the piperidine nitrogen during multi-step syntheses, it is often necessary to protect the amine group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.

The protection of the piperidine nitrogen in this compound can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This reaction can be performed under various conditions, including in the presence of a base such as sodium hydroxide (B78521) or triethylamine in a suitable solvent like dichloromethane (B109758) or water. organic-chemistry.org Notably, catalyst-free N-tert-butyloxycarbonylation of amines can be achieved in water, offering a green and chemoselective method. organic-chemistry.org Another efficient method involves the use of a catalytic amount of iodine under solvent-free conditions at ambient temperature. organic-chemistry.org

The resulting N-Boc-4-(1,3-dioxolan-2-yl)piperidine is a stable intermediate that can be used in a variety of subsequent reactions where the nucleophilicity of the piperidine nitrogen needs to be suppressed. ktu.edunih.gov The Boc group can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent.

Transformations of the Dioxolane Moiety

The dioxolane ring in this compound serves as a protecting group for a carbonyl functional group, specifically an aldehyde. This "masked" carbonyl can be revealed through deprotection, and the dioxolane ring itself can participate in certain chemical reactions.

Acetal (B89532) Hydrolysis and Deprotection Strategies

The most common transformation of the dioxolane moiety is its hydrolysis to reveal the parent carbonyl group. This deprotection is typically achieved under acidic conditions. Aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is frequently used to catalyze the hydrolysis of the acetal. For example, derivatives of this compound have been deprotected using 2N HCl in ethanol (B145695) at room temperature.

Deprotection can also be achieved under neutral conditions. For instance, a catalytic amount of iodine in a solvent like acetone (B3395972) can facilitate the cleavage of acetals and ketals. researchgate.net This method is particularly useful when acid-sensitive functional groups are present in the molecule.

Reactivity of the Masked Carbonyl Group (Aldehyde/Ketone)

Once the dioxolane is hydrolyzed, the unmasked aldehyde, piperidine-4-carbaldehyde, becomes available for a wide range of carbonyl chemistry. This aldehyde can undergo nucleophilic addition reactions, condensation reactions, and oxidation or reduction. For example, the aldehyde can be reacted with hydroxylamine (B1172632) to form an oxime, which can then be further transformed. It can also serve as a precursor for the synthesis of more complex molecules through reactions like the Wittig reaction or Grignard additions.

Radical Reactions Involving the Dioxolane Ring (e.g., Hydrogen Atom Transfer)

The C-H bond at the C2 position of the dioxolane ring is susceptible to hydrogen atom transfer (HAT), leading to the formation of a dioxolan-2-yl radical. nsf.govmdpi.com This radical species is nucleophilic and can participate in various radical reactions. The generation of this radical is often initiated by a radical initiator, such as a peroxide, or through photoredox catalysis. nsf.gov

Visible-light-promoted reactions using an iridium photocatalyst in the presence of a persulfate can generate the dioxolan-2-yl radical from 1,3-dioxolane (B20135). nsf.gov This radical can then undergo conjugate addition to electron-deficient alkenes in a radical chain mechanism. nsf.gov While specific examples involving this compound are not extensively documented in this context, the fundamental reactivity of the dioxolane ring suggests its potential to participate in such radical transformations, provided the piperidine nitrogen is appropriately protected to avoid interference.

Reactions at the Piperidine Ring Carbons

The carbon atoms within the piperidine ring of this compound are sp³-hybridized and can participate in a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. The regioselectivity and stereoselectivity of these reactions are often dictated by the conformational preferences of the piperidine ring and the directing effects of the nitrogen atom and the 4-position substituent.

The oxidation of the piperidine ring carbons in derivatives of this compound can be achieved through various methods, including catalytic C-H activation. These reactions are valuable for introducing new functional groups onto the piperidine scaffold.

One notable example involves the ruthenium-catalyzed C(sp³)-H α-alkylation of piperidines using dioxolane-protected alkenones. researchgate.net In this type of transformation, a directing group on the piperidine nitrogen guides the catalyst to activate the C-H bond at the α-position (C2 or C6). While the specific substrate this compound was not detailed, the methodology is applicable to a range of substituted piperidines, suggesting its potential for the functionalization of this compound. researchgate.net The dioxolane protection of the ketone in the reacting partner was found to be crucial for the success of the alkylation. researchgate.net

Another approach to piperidine ring oxidation is the aza-Achmatowicz oxidative rearrangement, which has been used to prepare cis-2-methyl-6-substituted piperidin-3-ol alkaloids. nih.gov This reaction involves the oxidation of a furan (B31954) ring precursor to a dihydropyridone, which is then further functionalized. While not a direct oxidation of a pre-existing piperidine ring, it represents a powerful method for constructing oxidized piperidine systems.

The Swern oxidation has been employed to transform an intermediate alcohol, (1H-imidazol-4-yl)-piperidin-4-ylmethanol, into the corresponding ketone. uu.nl This reaction directly oxidizes a carbon atom on the piperidine ring, demonstrating a common method for introducing a carbonyl group.

Table 1: Examples of Oxidation Reactions on Piperidine Derivatives

| Starting Material | Reagents and Conditions | Product | Research Finding |

| N-protected piperidines | Ru-catalyst, dioxolane-protected alkenones | α-alkylated piperidines | Ruthenium-catalyzed C-H activation allows for the selective alkylation at the C2 position of the piperidine ring. The dioxolane protecting group on the ketone was essential for the reaction to proceed. researchgate.net |

| (1H-imidazol-4-yl)-piperidin-4-ylmethanol | Swern oxidation | (1H-imidazol-4-yl)piperidin-4-one | The secondary alcohol on the piperidine ring was successfully oxidized to a ketone, a key step in the synthesis of histamine (B1213489) H3 receptor agonists. uu.nl |

| N-tosylamidofuran | Aza-Achmatowicz rearrangement | Dihydropyridone | This oxidative rearrangement provides a route to functionalized piperidin-3-ol derivatives. nih.gov |

Reduction reactions at the piperidine ring carbons of this compound and its derivatives typically involve the conversion of carbonyl groups or the saturation of double bonds within the ring.

A key example is the catalytic hydrogenation of pyridine precursors to form the saturated piperidine ring. The hydrogenation of 2-(2- and 4-pyridyl)-1,3-dioxolanes using a rhodium-charcoal catalyst has been shown to produce the corresponding piperidine ketals. researchgate.net This method is fundamental for the synthesis of the title compound and its analogues from aromatic precursors.

In the synthesis of substituted piperidines, the reduction of a 4-oxo-piperidine derivative to a 4-hydroxy-piperidine is a common transformation. For instance, the reduction of a ketone can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄). dtic.mil The stereochemical outcome of such reductions is often dependent on the steric environment around the carbonyl group.

Furthermore, the reduction of a double bond within a tetrahydropyridine (B1245486) ring can be achieved through catalytic hydrogenation. For example, the hydrogenation of an N-protected tetrahydropyridine derivative using a palladium catalyst (Pd/C) under a hydrogen atmosphere leads to the corresponding saturated piperidine. uu.nl

Table 2: Examples of Reduction Reactions on Piperidine Derivatives

| Starting Material | Reagents and Conditions | Product | Research Finding |

| 2-(Pyridyl)-1,3-dioxolanes | H₂, Rhodium-charcoal catalyst | 2-(Piperidyl)-1,3-dioxolanes | Catalytic hydrogenation is an effective method for the saturation of the pyridine ring to form the corresponding piperidine while preserving the dioxolane group. researchgate.net |

| 4-Oxo-piperidine derivatives | Sodium borohydride (NaBH₄) | 4-Hydroxy-piperidine derivatives | The reduction of a ketone at the C4 position of the piperidine ring provides access to the corresponding alcohol. dtic.mil |

| N-protected tetrahydropyridine | H₂, Pd/C | N-protected piperidine | Catalytic hydrogenation effectively reduces the double bond within the tetrahydropyridine ring to yield the fully saturated piperidine. uu.nl |

Nucleophilic substitution reactions at the carbon atoms of the piperidine ring allow for the introduction of a wide variety of functional groups. These reactions often proceed via an initial conversion of a hydroxyl group into a better leaving group.

A relevant example is the synthesis of 4-substituted piperidines from a 4-hydroxypiperidine (B117109) precursor. The hydroxyl group can be converted to a mesylate or tosylate, which are excellent leaving groups for subsequent nucleophilic substitution. For instance, an intermediate 4-hydroxypiperidine derivative was mesylated using methanesulfonyl chloride and then heated in the presence of a weak base to facilitate an elimination reaction, which is a competing pathway to substitution. uu.nl

In a more direct nucleophilic substitution, the synthesis of fluorinated piperidine derivatives has been achieved. The monofluorinated analogue of various compounds was prepared from fluorinated piperidine hydrochloride derivatives through a modified Mannich reaction with 1,3-dioxolane. nih.gov This demonstrates the utility of the piperidine ring as a scaffold for building more complex molecules via reactions at its carbon atoms.

The synthesis of 4-aminoquinazoline derivatives, a privileged structure in medicinal chemistry, often involves the regioselective nucleophilic aromatic substitution on a 2,4-dichloroquinazoline (B46505) precursor with an amine. While not a direct substitution on the piperidine ring itself, piperidine-containing nucleophiles can be used in such reactions to generate more complex drug-like molecules. mdpi.com

Table 3: Examples of Nucleophilic Substitution Reactions on Piperidine Derivatives

| Starting Material | Reagents and Conditions | Product | Research Finding |

| 4-Hydroxypiperidine derivative | 1. Methanesulfonyl chloride, triethylamine2. CaCO₃, DMF, 140 °C | 4-Alkenylpiperidine derivative | The hydroxyl group was converted to a mesylate, which then underwent an elimination reaction. This illustrates a common strategy where substitution and elimination are competing pathways. uu.nl |

| Fluorinated piperidine hydrochloride | 1,3-Dioxolane, modified Mannich reaction | Fluorinated piperidine derivatives | This reaction showcases the introduction of a dioxolane-containing moiety onto a pre-functionalized piperidine ring. nih.gov |

| 2,4-Dichloroquinazoline | Piperidine-containing amine | 4-(Piperidinyl)quinazoline | Nucleophilic aromatic substitution allows for the coupling of piperidine-containing fragments to other heterocyclic systems. mdpi.com |

Stereoselective Synthesis of 4 1,3 Dioxolan 2 Yl Piperidine Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched piperidine (B6355638) derivatives, either by controlling the formation of the ring itself or by modifying a pre-existing ring with high stereoselectivity.

Diastereoselective methods aim to control the relative stereochemistry of multiple chiral centers created in a single transformation. This is often achieved by exploiting the steric and electronic properties of the substrates and reagents.

One powerful strategy involves multicomponent reactions, where several starting materials combine in a single pot to form a complex product. For instance, a four-component reaction involving dicyano-substituted olefins, aromatic aldehydes, pyridinium (B92312) halogenides, and ammonium (B1175870) acetate (B1210297) can produce highly substituted piperidin-2-ones. This cascade process, which includes Michael addition and Mannich reactions, has been shown to generate products with three stereogenic centers as a single diastereomer, showcasing a high level of stereocontrol. hse.ru

Another approach relies on the diastereoselective addition of nucleophiles to chiral imines. In the synthesis of (S)-2-[(S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine (dexoxadrol), a key step is the highly diastereoselective addition of vinylmagnesium bromide to a chiral N-(3-butenyl)imine derived from D-glyceraldehyde. thieme-connect.comresearchgate.net This reaction sets a crucial stereocenter that dictates the final stereochemistry of the piperidine ring after a subsequent ring-closing metathesis step. thieme-connect.com Previous methods to create such 2-substituted piperidines often relied on the hydrogenation of a pyridine (B92270) ring or aza-Diels–Alder reactions, which typically started from racemic compounds and required subsequent resolution. thieme-connect.com

Table 1: Examples of Diastereoselective Piperidine Synthesis

| Reaction Type | Key Reactants | Key Features | Outcome |

|---|---|---|---|

| Multicomponent Reaction | Dicyano olefins, Aromatic aldehydes, Pyridinium ylides, Ammonium acetate | Michael-Mannich-cyclization cascade | Forms piperidin-2-ones with three stereogenic centers as a single diastereomer. hse.ru |

| Nucleophilic Addition to Chiral Imine | N-(3-butenyl)imine from D-glyceraldehyde, Vinylmagnesium bromide | High diastereoselectivity controlled by the existing stereocenter on the glyceraldehyde-derived moiety. | Sets the stereochemistry for subsequent ring-closing metathesis to form the piperidine ring. thieme-connect.comresearchgate.net |

| Aza-Diels-Alder Reaction | Danishefsky's diene, Chiral imine | Cycloaddition to form a dihydropyridinone intermediate. | Provides a versatile scaffold for further stereocontrolled functionalization. researchgate.net |

Enantioselective methods establish the absolute stereochemistry (R or S configuration) at chiral centers, often employing chiral catalysts or auxiliaries that create a chiral environment for the reaction.

Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the enantioselective synthesis of piperidine derivatives. nih.gov By selecting the appropriate chiral rhodium catalyst and nitrogen-protecting group, it is possible to direct the site-selective and stereoselective introduction of functional groups at various positions on the piperidine ring. For example, using a specific chiral dirhodium tetracarboxylate catalyst can achieve C2-functionalization of N-Boc-piperidine with high diastereoselectivity and enantioselectivity. nih.gov

Chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical course of a reaction, are also widely used. The N-(1-phenylethyl) group is a common chiral auxiliary in the synthesis of complex molecules from simpler aziridine (B145994) chirons. nih.gov This auxiliary can direct the stereoselective opening of the aziridine ring or subsequent transformations, leading to enantiomerically pure piperidine precursors. nih.gov

Furthermore, syntheses that begin from enantiopure starting materials, such as those from the chiral pool, are inherently enantioselective. The synthesis of dexoxadrol (B1663360) from D-mannitol is a prime example, where the chirality of the final product is traced back to the stereocenters of the natural sugar. thieme-connect.comresearchgate.net

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials, transferring their inherent chirality to the final target molecule.

D-mannitol is an inexpensive and abundant sugar that serves as an excellent chiral starting material for the synthesis of complex molecules, including 4-(1,3-Dioxolan-2-yl)piperidine derivatives. thieme-connect.com A notable asymmetric synthesis of dexoxadrol, (S)-2-[(S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine, commences from D-mannitol. thieme-connect.comresearchgate.net

The synthesis involves several key transformations:

D-mannitol is converted into a protected form of D-glyceraldehyde, specifically (R)-2,3-O-isopropylideneglyceraldehyde, which is then transformed into a chiral N-(3-butenyl)imine. The dioxolane ring in the final product is derived from this protected glyceraldehyde precursor.

A highly diastereoselective addition of vinylmagnesium bromide to this imine yields a bis-alkene intermediate. thieme-connect.com

The synthesis culminates in a ring-closing metathesis (RCM) reaction to construct the piperidine ring. thieme-connect.comresearchgate.net

Finally, hydrogenation of the resulting double bond affords the target piperidine derivative.

Table 2: Key Steps in Chiral Pool Synthesis from D-Mannitol

| Step | Precursor | Key Reagent/Reaction | Product | Purpose |

|---|---|---|---|---|

| 1 | Protected D-Mannitol | Periodate cleavage, etc. | Chiral N-(3-butenyl)imine | Formation of the chiral aldehyde equivalent with the dioxolane precursor. thieme-connect.comresearchgate.net |

| 2 | Chiral Imine | Vinylmagnesium bromide | Amino-bis-alkene | Diastereoselective creation of a new stereocenter. thieme-connect.com |

| 3 | Amino-bis-alkene | Grubbs' catalyst (RCM) | Dihydropyridine derivative | Formation of the six-membered piperidine ring. thieme-connect.comresearchgate.net |

| 4 | Dihydropyridine derivative | H₂, Pd/C | (S)-2-[(S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine | Saturation of the ring to yield the final product. researchgate.net |

Regio- and Stereoselective Ring-Opening Reactions

The ring-opening of strained heterocycles like aziridines and epoxides is a versatile method for constructing functionalized piperidines. The success of this strategy hinges on the ability to control both the site of the ring opening (regioselectivity) and the resulting stereochemistry.

The ring-opening of 2-substituted aziridines can be directed by the functional groups present in the side chain. nih.gov For example, an alkyl side chain at the C2 position of the aziridine containing a γ-ketone will direct a nucleophilic attack to the C2 carbon of the aziridine ring. In contrast, if the side chain contains a γ-silylated hydroxy group, the nucleophilic attack occurs at the unsubstituted C3 position. nih.gov This differential reactivity allows for the regioselective synthesis of either piperidines or pyrrolidines from the same chiral aziridine precursor. nih.gov These ring-opening reactions often proceed through transient bicyclic aziridinium (B1262131) ion intermediates, which are then attacked by a nucleophile to yield the ring-expanded product with high stereoselectivity. researchgate.netresearchgate.net

Similarly, rhodium-catalyzed reactions can be used to achieve the reductive and stereoselective ring-opening of cyclopropanes to access 3-substituted piperidine analogues, a position that can be difficult to functionalize directly. nih.gov

Control of Stereogenic Centers within the Piperidine and Dioxolane Frameworks

The synthesis of this compound derivatives requires precise control over multiple stereogenic centers. This includes the stereocenter on the dioxolane ring and potentially multiple centers on the piperidine ring itself.

In chiral pool syntheses starting from D-mannitol, the stereocenter of the derived D-glyceraldehyde ketal (which becomes the dioxolane moiety) acts as a control element. thieme-connect.commolaid.com It directs the diastereoselective addition of the vinyl Grignard reagent, thereby establishing the stereochemistry at what will become the C2 position of the piperidine ring. The relative stereochemistry between the dioxolane substituent and the piperidine ring is thus set with high fidelity. thieme-connect.comresearchgate.net

The aza-Achmatowicz oxidative rearrangement is another powerful method for the stereoselective synthesis of substituted piperidines. This reaction can be used to generate versatile chiral building blocks that allow for the controlled installation of various substituents. nih.gov For instance, a ketone intermediate derived from this rearrangement can be converted to a dioxolane, providing a route to the target framework while maintaining stereochemical integrity. nih.gov The ability to control the configuration at C2 and C6 of the piperidine ring through such methods is crucial for building a wide array of natural products and their analogues. nih.gov

Ultimately, the successful synthesis of these complex targets relies on a carefully planned sequence of reactions where the stereochemical outcome of each step is predictable and controllable, ensuring the final product is obtained as a single, desired stereoisomer.

Advanced Derivatization Strategies of 4 1,3 Dioxolan 2 Yl Piperidine

Multi-Step Synthesis Pathways from the Core Structure

The 4-(1,3-Dioxolan-2-yl)piperidine core is a valuable building block for constructing more elaborate molecular architectures. Its utility is demonstrated in the synthesis of various biologically active compounds, including neurokinin-1 (NK1) receptor antagonists and opioid receptor modulators.

One notable application is in the synthesis of potent NK1 receptor antagonists. The cis-isomer of 2-(1,3-dioxolan-4-yl)piperidine, a related structure, is a key intermediate in the synthesis of these antagonists. researchgate.net A multi-step pathway to synthesize aprepitant (B1667566) derivatives, a known NK1 receptor antagonist, involves modifying the aprepitant structure to introduce a primary amine group using alkyl or acetamide (B32628) linkers. mdpi.com This highlights the potential of the piperidine (B6355638) core in developing new therapeutic agents.

Furthermore, the piperidine scaffold is integral to the development of opioid receptor antagonists. For instance, the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists has been the subject of extensive structure-activity relationship (SAR) studies. nih.gov Synthetic procedures have been developed for rigid N-substituted 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane and 3-methyl-4-(3-hydroxyphenyl)-4-azabicyclo[4.1.0]heptanes derived from this class. nih.gov

The synthesis of spiro-piperidine derivatives represents another significant multi-step pathway. whiterose.ac.uk These compounds, which are of interest in drug discovery, can be synthesized by forming the spiro-ring on a pre-existing piperidine or by constructing the piperidine ring on a pre-formed carbocyclic or heterocyclic ring. whiterose.ac.uk For example, furoxan-coupled spiro-isoquinolino piperidine derivatives have been synthesized and evaluated as nitric oxide releasing PDE5 inhibitors. nih.gov

Functionalization at Specific Sites

The strategic functionalization of this compound at specific sites is crucial for creating diverse derivatives with tailored properties.

Modifications at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a primary site for modification, commonly through N-alkylation and N-arylation reactions. These reactions introduce a wide range of substituents, significantly influencing the biological activity of the resulting compounds.

N-alkylation is a frequently employed strategy. For example, in the synthesis of derivatives of MDL 100907, a potential radioligand for imaging serotonin (B10506) receptors, N-alkylation of piperidine derivatives is a key step. uni-mainz.de Similarly, the synthesis of certain opioid receptor antagonists involves the N-alkylation of 4-(3-hydroxyphenyl)piperidine (B9838) derivatives. nih.gov Reductive amination is another powerful method for modifying the piperidine nitrogen. This reaction has been used in the synthesis of dexoxadrol (B1663360) analogues, where a ketone precursor is reacted with an amine in the presence of a reducing agent. psu.edu

N-formylation of the piperidine nitrogen is another useful transformation. chemicalbook.comorgsyn.org This can be achieved using various reagents and conditions, providing a precursor for further functionalization. chemicalbook.com

The table below summarizes various N-alkylation and N-acylation reactions performed on piperidine derivatives, showcasing the versatility of this modification site.

| Reaction Type | Reagents/Substrates | Conditions | Product |

| N-Alkylation | Methylamine | Methanol solvent, 40–50°C, 6–8 hrs | 1-[3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl]-N-methylpiperidin-4-one |

| N-Acylation | Acrylic acid derivatives | Acid catalysis (HCl), reflux | N-Acryloyl-4-piperidinone derivatives |

Derivatization via Dioxolane Ring Opening and Subsequent Transformations

The dioxolane ring serves as a masked aldehyde, which can be deprotected under acidic conditions to reveal the highly reactive formyl group. This unmasking opens up a plethora of subsequent transformations.

The hydrolysis of the dioxolane moiety to a ketone or aldehyde is a common first step. This liberated carbonyl group can then participate in a variety of reactions. For instance, N-Boc-4-formylpiperidine, obtained from the deprotection of its dioxolane precursor, is a key intermediate in the synthesis of inhibitors of Mycobacterium tuberculosis cell wall biosynthesis. excli.de

The resulting 4-formylpiperidine can undergo Wittig reactions to form alkenes, which can then be further modified. It can also be used in condensations with various nucleophiles. For example, the aldol (B89426) condensation of N-benzyl-4-formylpiperidine with 5,6-dimethoxy-1-indanone (B192829) is a key step in the synthesis of Donepezil, a drug used to treat Alzheimer's disease. tandfonline.com

The table below illustrates the conversion of the dioxolane to a ketone and subsequent reactions.

| Reaction Type | Conditions | Reagents/Substrates | Product |

| Hydrolysis | Acid-catalyzed | Dioxolane moiety | Ketone |

| Reductive Amination | Hydrogenation | Ketone, Ammonia (B1221849) | Secondary amines |

Introduction of Additional Functional Groups on the Piperidine Ring

Beyond the nitrogen and the 4-position, the piperidine ring itself can be functionalized to introduce additional substituents, leading to more complex and stereochemically rich molecules.

Catalyst-controlled C-H functionalization has emerged as a powerful tool for the site-selective introduction of functional groups onto the piperidine ring. nih.gov By choosing the appropriate catalyst and protecting group on the nitrogen, functionalization can be directed to the C2, C3, or C4 positions. nih.gov For example, rhodium-catalyzed C-H insertion reactions can be used to introduce arylacetate groups at these positions. nih.gov

The synthesis of substituted piperidines often involves the creation of multiple stereocenters. Diastereoselective nitro-Mannich reactions have been employed to synthesize functionalized piperidines with three contiguous stereocenters at the 2-, 3-, and 4-positions. ucl.ac.uk

Tandem and Cascade Reactions Utilizing the Compound

The strategic design of tandem and cascade reactions allows for the rapid construction of molecular complexity from relatively simple starting materials like this compound and its derivatives.

A notable example is the Pictet-Spengler reaction, a powerful tool for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. wikipedia.orgjk-sci.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org The aldehyde functionality, unmasked from the dioxolane group of this compound, can participate in this reaction. The reaction is typically acid-catalyzed and proceeds through an iminium ion intermediate. wikipedia.org The nature of the aromatic ring influences the reaction conditions, with electron-rich rings like indole (B1671886) reacting under milder conditions. wikipedia.org

Researchers have developed catalytic and enantioselective versions of the Pictet-Spengler reaction. jh.edunih.gov For instance, a weak Brønsted acid-thiourea co-catalysis system has been shown to promote highly enantioselective Pictet-Spengler reactions. jh.edu

Tandem reactions can also be initiated by the deprotection of the dioxolane ring. For example, the in-situ generated aldehyde can undergo a condensation followed by a cyclization to form fused heterocyclic systems. A study describes the synthesis of a precursor for a Mycobacterium tuberculosis inhibitor where N-(tert-butylcarbonyl)-4-formyl piperidine is reacted with cystine ethyl ester hydrochloride in a one-pot procedure. excli.de

Retrosynthetic Analysis of 4 1,3 Dioxolan 2 Yl Piperidine

Key Disconnections and Synthons

The retrosynthetic analysis of 4-(1,3-dioxolan-2-yl)piperidine begins with the identification of key bonds that can be disconnected to simplify the molecule. The structure of this compound features a piperidine (B6355638) ring and a dioxolane ring. The most logical disconnections involve the bonds connecting these two heterocyclic systems and the bonds within the piperidine ring itself.

One primary disconnection is the C-C bond between the piperidine ring and the dioxolane ring. This leads to a piperidine-based synthon and a dioxolane-based synthon.

Disconnection 1: C4-C(dioxolane) bond

This disconnection breaks the bond between the C4 position of the piperidine ring and the C2 position of the dioxolane ring. This suggests a synthetic strategy where a pre-formed piperidine ring is functionalized at the C4 position.

Synthon A1: A 4-formylpiperidine cation or a related electrophilic species.

Synthetic Equivalent for A1: 4-Formylpiperidine or a protected derivative.

Synthon B1: A nucleophilic dioxolane species.

Synthetic Equivalent for B1: While a direct nucleophilic dioxolane is not common, this disconnection points towards the formation of the dioxolane from a carbonyl group. A more practical approach is to consider the dioxolane as a protecting group for a formyl group.

A more productive retrosynthetic step involves recognizing the dioxolane as a protected aldehyde. This functional group interconversion (FGI) simplifies the target molecule to 4-formylpiperidine.

Functional Group Interconversion (FGI): Dioxolane to Aldehyde

This simplifies the target to N-protected 4-formylpiperidine. The synthesis would then involve the formation of the piperidine ring.

From N-protected 4-formylpiperidine, several disconnections of the piperidine ring can be envisioned. A common strategy for synthesizing piperidines is through the cyclization of a linear precursor.

Disconnection 2: C-N bond disconnections within the piperidine ring

A common approach is a double C-N disconnection, which points towards a reductive amination strategy. This would involve a 1,5-dicarbonyl compound and a nitrogen source.

Synthon C1: A 1,5-dialdehyde synthon with the aldehyde precursor at the C4 position.

Synthetic Equivalent for C1: A protected glutaraldehyde (B144438) derivative with a protected aldehyde at the C3 position.

Synthon D1: An ammonia (B1221849) equivalent.

Synthetic Equivalent for D1: Ammonia or a primary amine that can be later deprotected.

Another powerful disconnection strategy for the piperidine ring is based on the aza-Diels-Alder reaction.

Disconnection 3: Aza-Diels-Alder approach

This [4+2] cycloaddition approach involves the reaction of a diene with an imine.

Synthon E1: A 1-azadiene.

Synthetic Equivalent for E1: An α,β-unsaturated imine.

Synthon F1: An alkene.

Synthetic Equivalent for F1: An alkene bearing the precursor to the dioxolane group.

The following table summarizes the key disconnections and the corresponding synthons and synthetic equivalents.

| Disconnection | Target Bond/Group | Synthons | Synthetic Equivalents |

| FGI | 1,3-Dioxolane (B20135) | 4-Formylpiperidine | N-Protected 4-formylpiperidine |

| C-N (double) | Piperidine Ring | 1,5-Dicarbonyl, NH3 | Glutaraldehyde derivative, Ammonia |

| [4+2] Cycloaddition | Piperidine Ring | 1-Azadiene, Alkene | α,β-Unsaturated imine, Alkene |

Convergent versus Divergent Synthetic Strategies

Divergent Synthesis:

A divergent approach would involve the early construction of the piperidine ring, which is then elaborated in subsequent steps. For instance, a commercially available piperidine derivative, such as 4-piperidone (B1582916), could serve as a common intermediate. From this intermediate, various analogs could be synthesized.

Advantages:

Useful for creating a library of related compounds from a common starting material.

The initial steps are often well-established and high-yielding.

Disadvantages:

Failures in later steps can be costly as significant effort has already been invested in the synthesis of the core structure.

An example of a divergent approach to this compound would start with N-protected 4-piperidone. The ketone could be converted to the target dioxolane via a Wittig reaction followed by dihydroxylation and acetal (B89532) formation, or more directly through a Corey-Seebach reaction followed by acetalization.

Convergent Synthesis:

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a later step. This approach is generally more efficient for complex molecules.

Advantages:

Allows for the parallel synthesis of different fragments, which can save time.

Facilitates the synthesis of analogs by modifying one of the fragments before the coupling step.

Disadvantages:

Requires careful planning of the fragment coupling reaction to ensure high efficiency and selectivity.

A convergent strategy for this compound could involve the synthesis of a linear precursor containing the dioxolane moiety, which is then cyclized to form the piperidine ring in a late-stage step. For example, a precursor containing an amine and a leaving group, or two carbonyl groups for a reductive amination, could be synthesized with the dioxolane already in place.

The following table provides a comparison of these two strategies for the synthesis of this compound.

| Strategy | Description | Advantages | Disadvantages |

| Divergent | Stepwise elaboration of a pre-formed piperidine core. | Good for library synthesis, uses common intermediates. | Potentially lower overall yield, late-stage failures are costly. |

| Convergent | Late-stage coupling of independently synthesized fragments. | Higher overall yield, time-efficient, flexible for analog synthesis. | Requires a highly efficient and selective coupling reaction. |

Strategies for Stereocontrol in Retrosynthetic Planning

While the target molecule, this compound, is achiral, the principles of stereocontrol are crucial in the synthesis of many of its derivatives, particularly those with substituents on the piperidine ring. When planning the synthesis of such derivatives, it is essential to consider how to control the stereochemistry at the newly formed chiral centers.

Several strategies can be employed for stereocontrol in the synthesis of substituted piperidines:

Substrate-Controlled Synthesis: In this approach, the existing stereochemistry in the starting material directs the stereochemical outcome of subsequent reactions. For example, if a chiral starting material is used, its stereocenters can influence the facial selectivity of reactions on prochiral centers.

Reagent-Controlled Synthesis: Chiral reagents or catalysts can be used to induce stereoselectivity. This is a powerful strategy that allows for the creation of specific stereoisomers from achiral or racemic starting materials. Examples include asymmetric hydrogenation, asymmetric epoxidation, and the use of chiral auxiliaries.

Cycloaddition Reactions: The stereochemical outcome of cycloaddition reactions, such as the Diels-Alder or aza-Diels-Alder reaction, is often predictable based on the geometry of the reactants and the reaction conditions. The endo/exo selectivity and facial selectivity can be controlled to generate specific stereoisomers.

In the context of synthesizing chiral derivatives of this compound, one might consider an asymmetric aza-Diels-Alder reaction to construct the piperidine ring with defined stereocenters. Alternatively, a resolution of a racemic intermediate or an enzymatic desymmetrization could be employed to obtain the desired enantiomer.

The following table outlines some common strategies for stereocontrol that could be applied in the synthesis of chiral analogs of this compound.

| Stereocontrol Strategy | Description | Example Application |

| Substrate Control | Existing stereocenters in the substrate direct the stereochemical outcome. | Use of a chiral pool starting material to build the piperidine ring. |

| Reagent Control | A chiral reagent or catalyst induces stereoselectivity. | Asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor. |

| Chiral Auxiliary | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. | Use of a chiral amine auxiliary in an alkylation reaction. |

| Cycloaddition | The inherent stereoselectivity of the reaction is exploited. | Diastereoselective aza-Diels-Alder reaction. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. | Lipase-catalyzed acylation of a racemic alcohol intermediate. |

Q & A

Q. How can the stability of this compound be systematically evaluated under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.